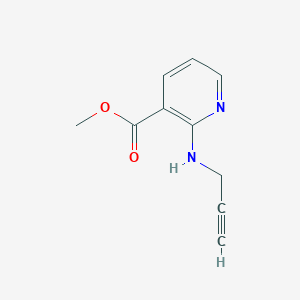

Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate

Description

Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate is a pyridine derivative featuring a prop-2-ynylamino substituent at the 2-position and a methyl ester at the 3-position. The prop-2-ynyl group introduces a terminal alkyne, enabling participation in click chemistry (e.g., Huisgen cycloaddition), while the ester group enhances solubility and serves as a modifiable functional group.

Properties

IUPAC Name |

methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h1,4-5,7H,6H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSZOINNCAKTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions generally include:

Solvent: Acetonitrile or dimethylformamide

Temperature: Room temperature to 60°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The prop-2-ynyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives such as 2-(prop-2-ynylamino)pyridine-3-carboxylic acid.

Reduction: Formation of piperidine derivatives such as 2-(prop-2-ynylamino)piperidine-3-carboxylate.

Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl pyridine carboxylates.

Scientific Research Applications

Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The prop-2-ynylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Key Observations :

- Substituent Electronic Effects: The target compound’s prop-2-ynylamino group is electron-donating, contrasting with electron-withdrawing halogens in and . This influences reactivity in electrophilic substitutions or binding interactions.

- Steric Effects : Bulky groups (e.g., tert-butyl in , pivalamido in ) reduce conformational flexibility, whereas the linear prop-2-ynyl group in the target compound minimizes steric hindrance.

- Functional Group Utility : The terminal alkyne in the target compound distinguishes it from analogs like SIB-1757 (phenylazo group), which lacks click chemistry compatibility but exhibits potent receptor antagonism .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate?

Methodological Answer: The compound can be synthesized via esterification or substitution reactions. A common approach involves reacting a pyridine-3-carboxylic acid derivative with propargylamine under acidic catalysis. For example:

- Dissolve 2-aminopyridine-3-carboxylic acid in methanol with a catalytic amount of p-toluenesulfonic acid.

- Add propargylamine and reflux for 6–8 hours.

- Neutralize the mixture with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography or recrystallization (e.g., using n-hexane) . Key parameters include solvent polarity (methanol or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%).

Q. How is the compound characterized structurally?

Methodological Answer: Structural elucidation typically combines:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–N: ~1.34 Å, C≡C: ~1.20 Å) and dihedral angles between aromatic and propargyl groups.

- FT-IR spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹).

- NMR : ¹H NMR signals for the methyl ester (~3.9 ppm) and propargyl protons (~2.5–3.0 ppm) .

Q. What solvents and conditions optimize crystallization?

Methodological Answer: Slow evaporation from a 1:1 mixture of ethyl acetate and n-hexane yields high-purity crystals. Hexane is preferred for inducing lattice packing due to its low polarity, as seen in structurally analogous pyridine carboxylates .

Advanced Research Questions

Q. How do steric and electronic effects of the propargyl group influence reactivity?

Methodological Answer: The propargylamino group introduces steric hindrance near the pyridine ring, affecting nucleophilic substitution or cycloaddition reactions. Computational studies (DFT) can model:

Q. How can conflicting crystallographic data on conformational isomers be resolved?

Methodological Answer: Conflicting dihedral angles (e.g., 47.66° vs. 83.27° in analogous structures) arise from crystal packing forces. Strategies include:

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Catalyst screening : Transition metals (e.g., CuI) accelerate alkyne-azide cycloadditions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for esterification.

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .

Q. How does the compound interact with biological targets?

Methodological Answer: Pharmacological studies involve:

- Molecular docking : Predict binding affinity to enzymes (e.g., kinases) using PyMOL or AutoDock.

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based).

- SAR analysis : Modify the propargyl or ester group to assess impact on bioactivity .

Data Analysis & Contradictions

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Methodological Answer: Splitting arises from restricted rotation around the propargyl C–N bond. Dynamic NMR experiments (variable-temperature ¹H NMR) can quantify rotational barriers. For example, coalescence temperatures >100°C indicate significant steric hindrance .

Q. How to address discrepancies in reported melting points?

Methodological Answer: Variations (e.g., 120–125°C vs. 128–130°C) may stem from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess purity .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

Methodological Answer: It serves as a precursor for:

- Anticancer agents : Propargyl groups enable conjugation with targeting moieties (e.g., folic acid).

- PET tracers : Radiolabel with ¹¹C or ¹⁸F via alkyne-functionalized chelators.

- Proteolysis-targeting chimeras (PROTACs) : Link E3 ligase binders to target proteins .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.